N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyran ring, a pyridazinone moiety, and a methoxyphenyl group, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions
Pyridazinone Core Synthesis: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Methoxyphenyl Group Introduction: The methoxyphenyl group is often introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable electrophiles.
Pyran Ring Formation: The pyran ring can be formed through intramolecular cyclization reactions, often facilitated by Lewis acids or other catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the identification of new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, offering potential as a lead compound for the development of new drugs.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved might include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the methoxy group, potentially altering its bioactivity and reactivity.
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Contains a hydroxy group instead of a methoxy group, which might affect its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxy group in N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide distinguishes it from similar compounds, potentially enhancing its bioavailability and specificity for certain targets. This structural feature might also influence its chemical reactivity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C20H25N3O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H25N3O4/c1-20(2)12-15(10-11-27-20)21-18(24)13-23-19(25)9-8-17(22-23)14-4-6-16(26-3)7-5-14/h4-9,15H,10-13H2,1-3H3,(H,21,24) |
InChI Key |
LWBDLMWJFYAHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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